molecular formula C12H24N2O B13491306 4-[4-(Propan-2-yl)piperidin-4-yl]morpholine

4-[4-(Propan-2-yl)piperidin-4-yl]morpholine

Cat. No.: B13491306
M. Wt: 212.33 g/mol
InChI Key: KWEKTMVQSAQFEX-UHFFFAOYSA-N
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Description

4-[4-(Propan-2-yl)piperidin-4-yl]morpholine is a heterocyclic organic compound that features both piperidine and morpholine rings. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties. The presence of both piperidine and morpholine moieties in its structure makes it a versatile scaffold for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(Propan-2-yl)piperidin-4-yl]morpholine typically involves the reaction of 4-piperidone with morpholine under hydrogenation conditions. One common method includes the use of a platinum or palladium catalyst under hydrogen gas at pressures below 1 MPa . The reaction is carried out in the presence of an excess of morpholine to ensure complete conversion of the starting material.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, leading to high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-[4-(Propan-2-yl)piperidin-4-yl]morpholine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding N-oxides.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a metal catalyst to reduce any unsaturated bonds.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂) with platinum or palladium catalyst

    Substitution: Alkyl halides, acyl chlorides, and other electrophiles

Major Products Formed

    Oxidation: N-oxides of the piperidine and morpholine rings

    Reduction: Saturated derivatives of the compound

    Substitution: Various N-substituted derivatives depending on the electrophile used

Scientific Research Applications

4-[4-(Propan-2-yl)piperidin-4-yl]morpholine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[4-(Propan-2-yl)piperidin-4-yl]morpholine involves its interaction with specific molecular targets in the body. The compound can bind to receptors or enzymes, modulating their activity. For example, it may act as an agonist or antagonist at certain neurotransmitter receptors, influencing signal transduction pathways and cellular responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[4-(Propan-2-yl)piperidin-4-yl]morpholine is unique due to the combination of piperidine and morpholine rings in its structure. This dual-ring system provides a versatile scaffold for drug development, allowing for the exploration of diverse pharmacological activities and therapeutic applications .

Properties

Molecular Formula

C12H24N2O

Molecular Weight

212.33 g/mol

IUPAC Name

4-(4-propan-2-ylpiperidin-4-yl)morpholine

InChI

InChI=1S/C12H24N2O/c1-11(2)12(3-5-13-6-4-12)14-7-9-15-10-8-14/h11,13H,3-10H2,1-2H3

InChI Key

KWEKTMVQSAQFEX-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1(CCNCC1)N2CCOCC2

Origin of Product

United States

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